Oleoyl coenzyme A lithium salt

Catalog No.
S1776691
CAS No.
188824-37-5
M.F
C39H64Li4N7O17P3S
M. Wt
1055.714
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleoyl coenzyme A lithium salt

CAS Number

188824-37-5

Product Name

Oleoyl coenzyme A lithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C39H64Li4N7O17P3S

Molecular Weight

1055.714

InChI

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1

InChI Key

OITFSDVCTCHDHP-FGBQLYJKSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Substrate for Enzyme Studies:

One primary application of Oleoyl-CoA lithium salt is as a substrate for studying enzymes involved in fatty acid metabolism. Its structure includes oleic acid (a monounsaturated fatty acid) linked to coenzyme A. This allows researchers to investigate the activity and specificity of enzymes like acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) involved in cholesterol esterification. [Source: Santa Cruz Biotechnology - ]

Investigating Fatty Acid Biosynthesis:

Oleoyl-CoA plays a crucial role in the biosynthesis of specific lipids. Researchers can utilize Oleoyl-CoA lithium salt to study the pathways involved in the production of 1-alkyl-2,3-diacylglycerol (ADG) and very long-chain monounsaturated fatty acids. By understanding these processes, scientists can gain insights into cellular fat metabolism and potential therapeutic targets. [Source: Sigma-Aldrich - ]

Potential Modulator of Ion Channels:

Studies suggest that Oleoyl-CoA might activate sulfonylurea receptor 1 (SUR1), a protein linked to ATP-sensitive potassium channels (KATP channels) in Xenopus oocytes. KATP channels play a vital role in regulating insulin secretion and blood sugar levels. Further research is needed to explore the potential implications of this finding for diabetes and related conditions. [Source: MedChemExpress - ]

Metabolite Identification:

Oleoyl-CoA has been identified as a metabolite in both Escherichia coli and mice. This finding allows researchers to study metabolic pathways in these organisms and gain insights into their overall physiology. [Source: MedChemExpress - ]

Oleoyl-CoA lithium is a combination of two key molecules:

  • Oleic acid: A monounsaturated long-chain fatty acid (18:1) found in plant oils and animal fats [].
  • Coenzyme A (CoA): A universal carrier molecule crucial for transferring acyl groups (derived from fatty acids) in various metabolic processes [].

In Oleoyl-CoA lithium, oleic acid is attached to CoA via a thioester bond. This compound is found as a metabolite in organisms like E. coli and mice [].


Molecular Structure Analysis

The key features of the Oleoyl-CoA lithium structure include:

  • Long hydrocarbon chain: Oleic acid contributes an 18-carbon chain with a single double bond. This hydrophobic tail allows interaction with lipids [].
  • Thioester bond: The linkage between the carbonyl group of oleic acid and the sulfhydryl group of CoA is a high-energy thioester bond. This bond breaks readily to transfer the oleoyl group to other molecules [].
  • Phosphate group: CoA possesses a phosphate group, contributing to its water solubility and interaction with enzymes [].
  • Lithium cation: The lithium ion (Li+) serves as a counterion to balance the negative charge on the phosphate group.

Chemical Reactions Analysis

  • Synthesis: Oleoyl-CoA is not typically synthesized in a lab setting. Commercially available sources isolate it from natural sources or use enzymatic methods [].
  • Degradation: Oleoyl-CoA can be broken down by enzymes like acyl-CoA hydrolases, releasing CoA and free oleic acid.

Physical And Chemical Properties Analysis

  • Physical state: Likely a viscous liquid or solid at room temperature based on the structure of CoA and fatty acids [, ].
  • Solubility: Soluble in water due to the presence of the phosphate group in CoA [].
  • Stability: Likely light and temperature sensitive due to the presence of the unsaturated bond in oleic acid [].

Oleoyl-CoA plays a vital role in cellular metabolism, particularly fatty acid metabolism. It functions as a substrate for various enzymes involved in:

  • Fatty acid activation: Oleoyl-CoA formation activates oleic acid for further metabolism like synthesis of triglycerides or cholesterol esters.
  • Fatty acid oxidation: In mitochondria, Oleoyl-CoA undergoes beta-oxidation, a stepwise breakdown to generate energy (ATP).
  • Regulation: Oleoyl-CoA levels can influence gene expression and protein activity related to lipid metabolism.

While extensive safety data is unavailable, some general precautions are recommended when handling Oleoyl-CoA lithium:

  • Wear personal protective equipment like gloves and eye protection to avoid skin and eye contact.
  • Handle in a well-ventilated area due to the potential for formation of volatile breakdown products.
  • Follow proper disposal procedures for biological materials.

Dates

Modify: 2023-08-15

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